REACTION_SMILES
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[CH2:11]1[O:12][c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2[O:19]1.[CH3:1][N:2]([CH3:3])[CH:4]=[O:5].[OH2:20].[S:6](=[O:7])(=[O:8])([Cl:9])[Cl:10]>>[S:6](=[O:7])(=[O:8])([Cl:10])[c:16]1[cH:15][cH:14][c:13]2[c:18]([cH:17]1)[O:19][CH2:11][O:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)Cl
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Name
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Type
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product
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Smiles
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O=S(=O)(Cl)c1ccc2c(c1)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |